molecular formula C5H7NO3 B2651891 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid CAS No. 4486-00-4

5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid

Cat. No.: B2651891
CAS No.: 4486-00-4
M. Wt: 129.115
InChI Key: DZGJLITZBSTRQH-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with β-keto esters under refluxing methanolic conditions. This reaction yields the isoxazole ring through a (3 + 2) cycloaddition mechanism .

Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted isoxazoles, oxazoles, and dihydroisoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to enzymes and receptors, modulating their activity. For instance, its derivatives act as Raf kinase inhibitors by binding to the kinase domain, thereby inhibiting the MAPK/ERK signaling pathway .

Comparison with Similar Compounds

    Isoxazole: A parent compound with similar structural features but different substituents.

    Oxazole: Another five-membered heterocycle with an oxygen and nitrogen atom but differing in the position of the nitrogen atom.

    Thiazole: A heterocyclic compound with sulfur and nitrogen atoms in the ring.

Uniqueness: 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

IUPAC Name

5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)6-9-3/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGJLITZBSTRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4486-00-4
Record name 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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